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Introduction

Nickel-Yttrium (Ni-Y) intermetallic compounds are crucial constituents in various high-

performance materials, including superalloys and hydrogen storage systems. Their

thermodynamic stability is a critical factor governing the microstructure, and in turn, the

mechanical and functional properties of these materials at elevated temperatures. This guide

provides an in-depth analysis of the thermodynamic stability of two key intermetallic phases,

Ni₃Y and Ni₅Y, summarizing quantitative data and outlining the experimental and computational

methodologies used for their characterization.

Fundamental Thermodynamic Principles
The stability of an intermetallic compound is determined by the change in Gibbs free energy

(ΔG) associated with its formation from the constituent elements. The Gibbs free energy

change is a function of two other thermodynamic quantities: enthalpy (ΔH) and entropy (ΔS).

Enthalpy of Formation (ΔH_f): This represents the heat absorbed or released when one mole

of a compound is formed from its pure constituent elements in their standard states.[1][2] A

negative ΔH_f indicates an exothermic reaction and signifies that the compound is

energetically more stable than a simple mixture of its elements. The more negative the value,

the stronger the chemical bonding and the greater the stability.

Gibbs Free Energy of Formation (ΔG_f): This is the ultimate measure of thermodynamic

stability under constant temperature and pressure. It is defined by the equation: ΔG_f = ΔH_f
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- TΔS_f where T is the absolute temperature and ΔS_f is the entropy of formation. A negative

ΔG_f indicates that the formation of the compound is a spontaneous process, and the

compound is thermodynamically stable.

The following diagram illustrates the relationship between these core thermodynamic concepts.

Caption: Logical relationship of thermodynamic stability parameters.

Quantitative Thermodynamic Data
The thermodynamic stability of Ni-Y intermetallics has been investigated through both

experimental measurements and computational calculations. The enthalpy of formation (ΔH_f)

is the most commonly reported value.

Compound
Crystal
Structure

Method

Enthalpy of
Formation
(ΔH_f) per
mole of
atoms

Enthalpy of
Formation
(ΔH_f) per
mole of
formula unit

Reference

Ni₅Y
CaCu₅-type

(Hexagonal)

High-

Temperature

Reaction

Calorimetry

-31.4 ± 2.1

kJ/mol

-188.4 ± 12.6

kJ/mol
[3]

Ni₅Y
CaCu₅-type

(Hexagonal)

First-

Principles

Calculation

-34.7 kJ/mol -208.2 kJ/mol [4]

Ni₃Y

Fe₃Sn-type

(Rhombohedr

al)

First-

Principles

Calculation

-35.8 kJ/mol -143.2 kJ/mol [4]

Note: Values from first-principles calculations represent theoretical data at 0 K. Experimental

values are typically determined at high temperatures (e.g., 1473 K) but are reported as

standard enthalpies of formation.
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The negative enthalpies of formation for both Ni₅Y and Ni₃Y confirm their thermodynamic

stability relative to pure nickel and yttrium. First-principles calculations suggest that Ni₃Y may

be slightly more stable per atom than Ni₅Y.[4]

Methodologies for Determining Thermodynamic
Properties
A combination of experimental and computational techniques is employed to determine the

thermodynamic properties of intermetallic compounds.

High-Temperature Reaction Calorimetry

This is a primary experimental method for directly measuring the enthalpy of formation.[5][6]

Principle: The heat released or absorbed during the formation of the intermetallic compound

from its constituent elements is measured directly at high temperatures.

Detailed Methodology:

Sample Preparation: High-purity elemental powders or pieces of Ni and Y are precisely

weighed in the desired stoichiometric ratio (e.g., 5:1 or 3:1).

Calorimeter Setup: A high-temperature calorimeter, often a twin-chamber design (one for

the sample, one for a reference), is heated to a stable temperature, typically above the

melting point of at least one component (e.g., 1473 K).[3]

Initiation of Reaction: The sample pellet is dropped into the calorimeter, where the

elements react to form the intermetallic compound.

Measurement: A thermopile detects the temperature difference between the sample and

reference chambers, which is proportional to the heat flow.

Data Analysis: The heat flow curve is integrated over time to determine the total heat of

reaction. This value is then corrected for the heat effects of bringing the reactants from

room temperature to the calorimeter temperature to calculate the standard enthalpy of

formation.
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Caption: General experimental workflow for high-temperature calorimetry.

First-Principles (Ab Initio) Calculations

These computational methods, based on Density Functional Theory (DFT), calculate the total

energy of a system from fundamental quantum mechanics, allowing for the prediction of

formation enthalpies without experimental input.[7][8][9]

Principle: The enthalpy of formation is calculated as the difference between the total energy

of the intermetallic compound and the sum of the energies of its constituent elements in their

stable bulk forms.

Detailed Methodology:

Structure Definition: The crystal structures for the intermetallic phase (e.g., CaCu₅-type for

Ni₅Y) and the pure elements (e.g., FCC for Ni, HCP for Y) are defined as input.

Energy Calculation: A DFT software package is used to calculate the ground-state total

energy (E) for each structure at 0 K. This involves solving the Kohn-Sham equations to

find the minimum energy electronic configuration.

Enthalpy Calculation: The formation enthalpy (ΔH_f) is calculated using the formula:

For Ni₅Y: ΔH_f = E_Ni₅Y - (5 * E_Ni + E_Y)

For Ni₃Y: ΔH_f = E_Ni₃Y - (3 * E_Ni + E_Y)

Analysis: The resulting negative value indicates the thermodynamic stability of the

compound at 0 K.
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Caption: Computational workflow for determining formation enthalpy via DFT.

CALPHAD (Calculation of Phase Diagrams) Method

The CALPHAD approach uses thermodynamic models to describe the Gibbs free energy of

each phase in a system.[10][11] Experimental and first-principles data are used to optimize the

model parameters. This method is powerful for calculating entire phase diagrams and

predicting the stability of phases like Ni₃Y and Ni₅Y across a range of temperatures and

compositions.[12][13]

Conclusion

Both experimental and computational studies confirm the significant thermodynamic stability of

the Ni₃Y and Ni₅Y intermetallic compounds, as evidenced by their negative enthalpies of

formation. High-temperature calorimetry provides direct experimental measurement of these

values, while first-principles calculations offer a powerful predictive tool for assessing stability.

This fundamental thermodynamic data is essential for the design and processing of advanced

Ni-based alloys, enabling the prediction of phase equilibria and the control of microstructure for

desired performance characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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